鲁利康唑,(+/-)
描述
Luliconazole is an imidazole antifungal medication. It is used as a 1% topical cream for the treatment of athlete’s foot, jock itch, and ringworm caused by dermatophytes such as Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum .
Synthesis Analysis
Luliconazole can be synthesized using a microwave-assisted technique to produce luliconazole-loaded solid lipid nanoparticles using stearic acid and Pluronic F-68 . Another method involves the use of a cocrystal engineering technique with different coformers .Molecular Structure Analysis
The molecular structure of Luliconazole has been characterized using infrared spectra, ultraviolet spectra, nuclear magnetic resonance (NMR) spectra (i.e., 1H NMR, 13C NMR, DEPT135, 1H-1H COSY, 1H-13C HMQC and 1H-13C HMBC), and mass spectra .Chemical Reactions Analysis
Luliconazole can form cocrystals with menthol and mannitol, which have been shown to increase its solubility . The cooling crystallization method was used to produce these cocrystals .Physical And Chemical Properties Analysis
Luliconazole has a molecular formula of C14H9Cl2N3S2 and a molecular weight of 354.27 .科学研究应用
Treatment of Fungal Infections
Luliconazole is primarily used for the treatment of fungal infections such as interdigital tinea pedis, tinea cruris, or tinea corporis caused by fungi like Trichophyton rubrum and Epidermophyton floccosum .
Broad-Spectrum Antifungal Activity
As a topical imidazole antifungal belonging to the azoles group, Luliconazole exhibits broad-spectrum antifungal activity against pathogenic fungi, making it effective for treating superficial infections like dermatophytosis and candidiasis .
Onychomycosis Treatment
Luliconazole is also being developed for use in nail lacquer formulations to treat onychomycosis , a common nail fungal infection, utilizing different permeation enhancers for targeted transungual drug delivery .
Diaper Rash Treatment
Research has been conducted on Luliconazole microsponge-loaded gel formulations to improve drug delivery for treating diaper rash caused by fungal infection, demonstrating better anti-fungal activity .
Solubility and Dissolution Enhancement
Studies have shown that cocrystals of Luliconazole with compounds like menthol and mannitol can enhance its solubility and dissolution, which is crucial for its effectiveness in treating fungal infections .
Microsponge Delivery System
The development of an optimized Luliconazole microsponge has been evaluated for drug-loading and entrapment efficacy, offering a potential improvement in drug delivery systems for antifungal treatments .
作用机制
Target of Action
Luliconazole primarily targets the enzyme lanosterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol , a major component of fungal cell membranes . By inhibiting this enzyme, Luliconazole disrupts the production of ergosterol, thereby affecting the integrity and function of the fungal cell membrane .
Mode of Action
Luliconazole’s antifungal activity is thought to be due to its interaction with lanosterol demethylase . By inhibiting this enzyme, Luliconazole prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane . As a result, the structure and function of the cell membrane are altered, which inhibits the growth and proliferation of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by Luliconazole is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes . By inhibiting the enzyme lanosterol demethylase, Luliconazole disrupts this pathway, leading to a deficiency of ergosterol in the cell membrane . This disruption affects the cell membrane’s function and structure, leading to the death of the fungal cells .
Pharmacokinetics
Luliconazole is administered topically, and its absorption into the systemic circulation is minimal . Clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL occurred in 16.9 ± 9.39 hours . These properties contribute to Luliconazole’s high bioavailability at the site of application and its minimal systemic side effects .
Result of Action
The primary molecular effect of Luliconazole is the inhibition of lanosterol demethylase, leading to a decrease in ergosterol synthesis . This results in alterations in the fungal cell membrane, leading to cell death . On a cellular level, Luliconazole kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes .
Action Environment
The efficacy and stability of Luliconazole can be influenced by various environmental factors. For instance, the solubility of Luliconazole can be enhanced by certain coformers, leading to improved bioavailability and absorption . Additionally, the formulation of Luliconazole, such as in nanostructured lipid carriers, can overcome challenges like low aqueous solubility, skin retention, and penetration, thereby enhancing its dermal bioavailability and effectiveness in drug delivery .
安全和危害
Luliconazole should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Luliconazole has been approved for the treatment of interdigital tinea pedis, tinea cruris, and tinea corporis caused by the organisms Trichophyton rubrum and Epidermophyton floccosum . Future research may focus on its potential use in treating other types of fungal infections. Additionally, studies are underway to evaluate its efficacy in onychomycosis .
属性
IUPAC Name |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luliconazole, (+/-)- | |
CAS RN |
101530-21-6 | |
Record name | Luliconazole, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LULICONAZOLE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JA16R08FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Luliconazole, (+/-) is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
ANone: The inhibition of ergosterol biosynthesis by Luliconazole, (+/-) triggers a cascade of detrimental effects within fungal cells, including:
- Arrest of cell growth and proliferation: Ultimately, these effects culminate in fungal cell death. []
A: The molecular formula of Luliconazole, (+/-) is C18H14Cl2N2O3, and its molecular weight is 377.22 g/mol. [, ]
A: Yes, research has employed UV spectrophotometry to characterize and quantify Luliconazole, (+/-). The maximum absorbance (λmax) of Luliconazole, (+/-) in methanol and water was found to be 297 nm. [, , ]
A: Luliconazole, (+/-) exhibits low aqueous solubility, which can impact its bioavailability and efficacy. [, , ] Researchers have explored various strategies to enhance its solubility, including the use of: * Niosomes: These microscopic vesicles encapsulate the drug, improving its solubility and permeability. [, ] * Penetration enhancers: These agents facilitate drug transport across the skin barrier. [, , ]
A: Luliconazole, (+/-) demonstrates potent in vitro activity against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species. [, , , , , ] Studies consistently show that it exhibits lower minimum inhibitory concentrations (MICs) compared to other commonly used antifungal agents, such as terbinafine, itraconazole, and fluconazole. [, , , , ]
ANone: Yes, researchers have extensively evaluated Luliconazole, (+/-) in various animal models of fungal infections, including:
- Guinea pig tinea pedis model: Studies have demonstrated its efficacy in treating and preventing tinea pedis infections, with superior drug retention in the stratum corneum compared to terbinafine. [, ]
- Guinea pig onychomycosis model: Research using this model highlights the long-lasting preventive effects of Luliconazole, (+/-) against Trichophyton mentagrophytes infections. []
- Mouse glioma-initiating cell model: Interestingly, Luliconazole, (+/-) has also shown promising in vitro and ex vivo activity against glioma-initiating cells in a mouse model. []
A: Although limited data exists specifically on cross-resistance patterns with Luliconazole, (+/-), its mechanism of action targeting ergosterol biosynthesis raises concerns about potential cross-resistance with other azole antifungals. [] Further research is necessary to elucidate the extent and clinical relevance of cross-resistance, which can inform treatment choices and mitigate the development of multi-drug resistant fungal strains.
ANone: Researchers primarily rely on:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for sensitive and specific quantification of Luliconazole, (+/-) in various matrices, including biological samples and pharmaceutical formulations. [, , , ]
- UV spectrophotometry: This method offers a simple and cost-effective approach for quantifying Luliconazole, (+/-) in bulk and pharmaceutical formulations, particularly during routine analysis. [, , , ]
ANone: Researchers are actively exploring innovative drug delivery systems to overcome the limitations of conventional formulations and enhance Luliconazole, (+/-) efficacy:
- Niosomal gels: These formulations encapsulate the drug within niosomes, microscopic vesicles composed of non-ionic surfactants and cholesterol, to improve solubility, skin permeability, and sustained release. [, ]
- Nail lacquers: This approach aims to provide a sustained release of Luliconazole, (+/-) directly to the nail plate for the treatment of onychomycosis. Formulations often incorporate penetration enhancers to facilitate drug permeation through the nail barrier. [, , ]
- Deep eutectic mixtures: These systems utilize a combination of a hydrogen bond donor and acceptor to form a liquid mixture with enhanced drug solubility and permeability. This approach shows promise for topical drug delivery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。